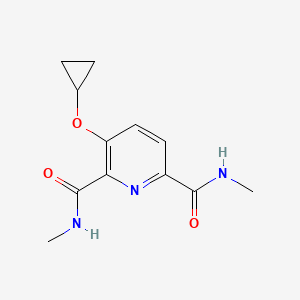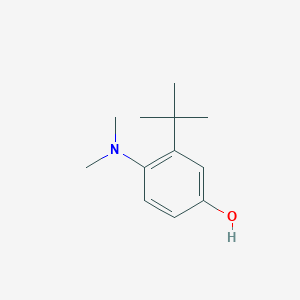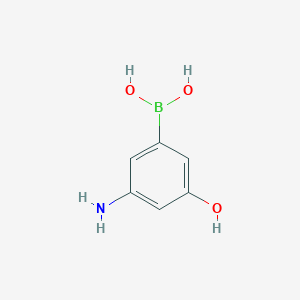
(3-Amino-5-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a boronic acid moiety attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-hydroxyphenyl)boronic acid typically involves the reaction of 3-nitrophenylboronic acid with reducing agents to convert the nitro group to an amino group. This process can be carried out under mild conditions using reagents such as palladium on carbon (Pd/C) and hydrogen gas (H2) or other suitable reducing agents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Amino-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-Amino-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-5-hydroxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to active sites of enzymes, thereby modulating their activity. The boronic acid moiety interacts with hydroxyl groups on the enzyme, forming a stable complex that inhibits enzyme function .
Comparison with Similar Compounds
- 3-Aminophenylboronic acid
- 5-Hydroxyphenylboronic acid
- 4-Amino-3-hydroxyphenylboronic acid
Comparison: (3-Amino-5-hydroxyphenyl)boronic acid is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which enhances its reactivity and versatility in chemical reactions. Compared to similar compounds, it offers a broader range of applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C6H8BNO3 |
|---|---|
Molecular Weight |
152.95 g/mol |
IUPAC Name |
(3-amino-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H8BNO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9-11H,8H2 |
InChI Key |
BEJVVEVLQGKTIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


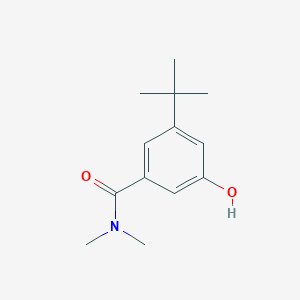
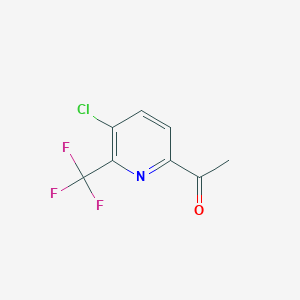
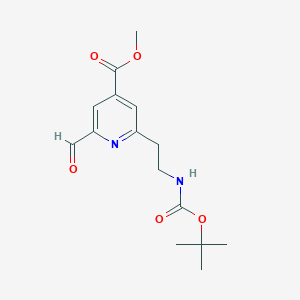
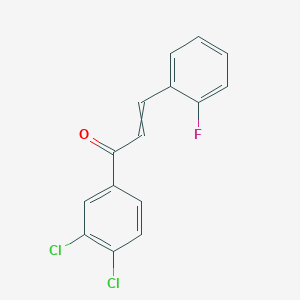
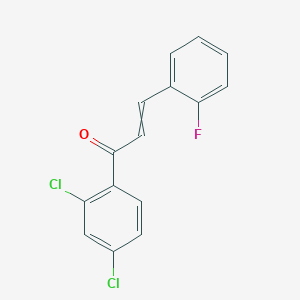
![[6-Cyano-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14856599.png)
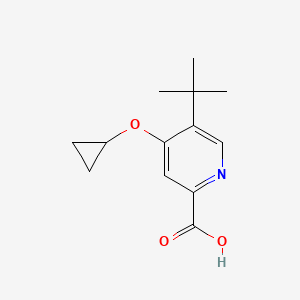
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14856603.png)
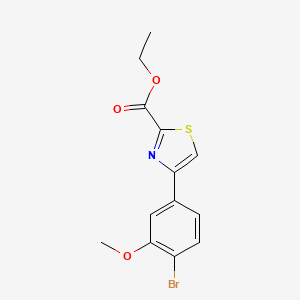

![1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14856614.png)
